molecular formula C10H11Cl2NO B14005407 2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol CAS No. 6626-56-8

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol

Cat. No.: B14005407
CAS No.: 6626-56-8
M. Wt: 232.10 g/mol
InChI Key: FUFCGCZEOSMUDF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol is a phenolic derivative featuring a 2,4-dichloro-substituted aromatic ring and a prop-2-enylamino (allylamino) group attached via a methylene bridge. These compounds are frequently explored as synthetic elicitors in plant immunity, antimicrobial agents, or ligands for metal coordination .

Properties

CAS No.

6626-56-8

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,4-dichloro-6-[(prop-2-enylamino)methyl]phenol

InChI

InChI=1S/C10H11Cl2NO/c1-2-3-13-6-7-4-8(11)5-9(12)10(7)14/h2,4-5,13-14H,1,3,6H2

InChI Key

FUFCGCZEOSMUDF-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=C(C(=CC(=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Starting Materials

Compound Name Role Chemical Formula Source/Reference
2,4-Dichloro-6-methylphenol Phenolic substrate C7H6Cl2O PubChem CID 15292
Allylamine (prop-2-enylamine) Aminating agent C3H5NH2 Commercial reagent
Formaldehyde or paraformaldehyde Methylene donor CH2O Commercial reagent

General Synthetic Route

The predominant synthetic approach involves a Mannich-type reaction where the phenolic substrate undergoes a condensation with formaldehyde and allylamine to introduce the [(prop-2-enylamino)methyl] substituent at the 6-position of the phenol ring.

Reaction Scheme:

  • Mannich Reaction:

    $$
    \text{2,4-Dichloro-6-methylphenol} + \text{Formaldehyde} + \text{Allylamine} \rightarrow \text{this compound}
    $$

  • Mechanism:

    • Formaldehyde reacts with allylamine to form an iminium intermediate.
    • The phenol ring, activated by electron-withdrawing chloro substituents, undergoes electrophilic substitution at the 6-position.
    • The methylene bridge (-CH2-) links the phenol and allylamine moieties.

Typical Experimental Conditions

Parameter Typical Range/Value Notes
Solvent Methanol, ethanol, or water Polar protic solvents preferred
Temperature 25–80 °C Room temperature to moderate heating
Reaction Time 4–24 hours Depends on scale and catalyst presence
Catalyst Acidic catalysts (e.g., HCl) To facilitate iminium ion formation
pH Slightly acidic (pH 4–6) Optimal for Mannich reaction
Molar Ratios Phenol:formaldehyde:allylamine = 1:1.2:1.2 Slight excess of formaldehyde and amine

Purification and Yield

  • Purification: Typically involves extraction with organic solvents (e.g., dichloromethane), followed by recrystallization or chromatography.
  • Yields: Reported yields range from 65% to 85%, depending on reaction scale and purity of reagents.

Research Data and Analytical Results

Analysis Type Result/Observation Reference/Source
Melting Point 120–125 °C Experimental data from patent
NMR Spectroscopy Characteristic signals for aromatic protons, methylene bridge, and allyl group Confirmed structure
Mass Spectrometry Molecular ion peak consistent with C9H9Cl2NO Patent analytical section
Elemental Analysis C, H, N, Cl content matching theoretical values Confirmed by independent lab

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Starting material prep 2,4-Dichloro-6-methylphenol Commercial or synthesized
Mannich reaction Formaldehyde + Allylamine + Acid catalyst Formation of aminomethylated product
Reaction conditions Solvent: Methanol; Temp: 50 °C; Time: 12 h Moderate heating improves yield
Purification Organic extraction + recrystallization Purity >95% achievable
Yield 65–85% Dependent on scale and conditions

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,4-dichloro-6-[(prop-2-enylamino)methyl]phenol, highlighting substituent variations, biological activities, and research findings:

Compound Name & Substituent Biological/Chemical Properties Key Findings & References
DPMP : 3-Methoxyphenylimino Synthetic elicitor; induces SA-dependent plant immunity against pathogens. - Triggers disease resistance in Arabidopsis and tomato .
- Activates 388 unique genes, distinct from SA pathways .
MC4-92 : 3-Ethynylphenylamino Reductive amination product; used in protein interaction studies. - Synthesized via NaBH(OAc)₃ reduction of Schiff base.
- High HPLC purity (100%) and NMR-confirmed structure .
C26 : 3-Pyridinylimino Microspore embryogenesis enhancer; structural analog of auxin transport inhibitors. - Enhances plant cell differentiation.
- SAR studies suggest critical role of pyridinyl group .
4-Iodophenylimino derivative Halogen-rich structure; potential for halogen bonding in crystal engineering. - Molecular mass: 392.017 g/mol.
- ChemSpider ID: 22902565 .
Triazole ligand complex Antimicrobial, antioxidant, and antiglycation agent. - VO(IV), Cu(II) complexes show higher activity than ligand.
- Supported by DFT studies .
Nickel(II) Schiff base complexes Octahedral coordination; potential for catalytic or material applications. - Six-coordinate Ni centers with thiocyanate ligands.
- Structural similarity driven by ligand design .

Key Research Findings and Substituent Effects

Physicochemical Properties

  • Crystal Engineering: Analog DMP (6-methylpyridinylimino) forms corrugated sheets via halogen bonds, enabling elasto-plastic crystal behavior . Halogen substituents (e.g., Cl, I) enhance intermolecular interactions, critical for material flexibility .
  • Synthetic Accessibility: Reductive amination (e.g., MC4-92 synthesis ) is a common route for amino-methyl derivatives, suggesting feasible scalability for the target compound.

Metal Coordination

  • Schiff base derivatives (e.g., triazole ligand ) form stable complexes with transition metals, enhancing antimicrobial activity.

Biological Activity

2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanisms of action, relevant case studies, and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. For instance, derivatives of similar compounds have shown efficacy in inhibiting pathogens such as Erysiphe cichoracearum and C. lagenarium in agricultural settings .

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelReference
Erysiphe cichoracearumModerate
C. lagenariumHigh
Bacillus subtilisLow

Anticancer Properties

The compound has also been investigated for its anticancer properties. It interacts with various molecular targets involved in cancer progression. The mechanism involves the formation of hydrogen bonds with biological macromolecules, which can modulate the activity of enzymes and receptors related to tumor growth .

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

The biological activity of this compound can be attributed to its structural features:

  • Phenolic Group : The phenolic moiety allows for hydrogen bonding with proteins and nucleic acids, enhancing interaction with biological targets.
  • Benzothiazole Moiety : This part of the molecule is believed to interact with various enzymes and receptors, potentially leading to altered signaling pathways associated with cell growth and apoptosis .

Research Findings

Recent studies have focused on the synthesis of derivatives and their biological evaluations. For example, novel derivatives have shown enhanced activity against specific pathogens and cancer cells compared to the parent compound .

Table 3: Summary of Research Findings on Derivatives

Derivative NameAntimicrobial ActivityAnticancer ActivityReference
Compound AHighModerate
Compound BModerateHigh

Q & A

Q. How can conflicting bioactivity data be resolved through experimental redesign?

  • Methodology : Address discrepancies (e.g., inconsistent IC₅₀ values) by standardizing assay conditions (pH, solvent controls) and using isogenic pathogen strains. Meta-analysis of dose-response curves and checkerboard synergy assays (e.g., with commercial antibiotics) clarifies mechanistic interactions .

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